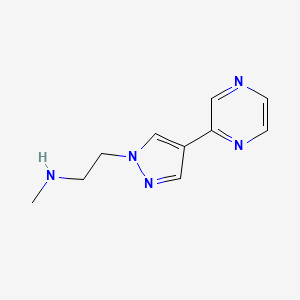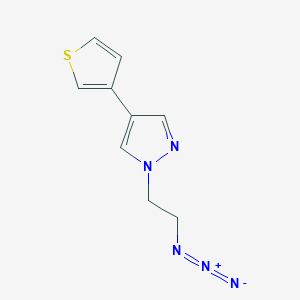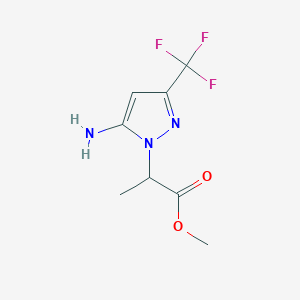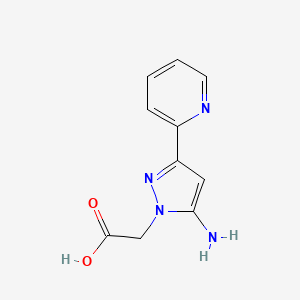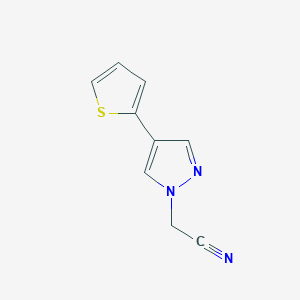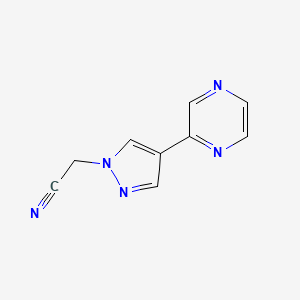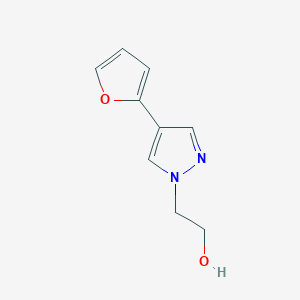
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
4-(Bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole (BMFTP) is a novel synthetic pyrazole compound that has recently been the subject of much scientific research due to its potential applications in medical, industrial, and agricultural fields. It is a derivative of pyrazole, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. Pyrazole has been studied extensively due to its unique properties and potential applications in medicinal and industrial fields. BMFTP is a new and promising compound with a wide range of potential uses and applications.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Crystal Structures : Pyrazole compounds, including 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole, are synthesized by condensing chalcones with hydrazine hydrate. Their structures are characterized by X-ray single crystal structure determination, highlighting dihedral angles and molecular conformations (Loh et al., 2013).
Fluorescence and Spectral Characterization
- Spectral Characterization and Fluorescent Assessment : Pyrazoline derivatives, similar in structure to the specified compound, exhibit fluorescence properties studied by UV–Vis and emission spectroscopy. Density Functional Theory calculations provide insight into their geometric, electronic, and spectroscopic properties (Ibrahim et al., 2016).
Antimicrobial Activity
- Antimicrobial Applications : Pyrazole derivatives, related to 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole, are evaluated for antimicrobial activity. They show promise against various bacterial and fungal strains, which is significant for potential pharmaceutical applications (Hamed et al., 2020).
Antibacterial and Antifungal Activities
- Evaluation of Antibacterial and Antifungal Activities : The pyrazole derivatives have been tested for in vitro antibacterial activity against common pathogens and antifungal activity against fungal strains. Their efficacy is compared with standard antibiotics and antifungal agents (Pundeer et al., 2013).
Cytotoxic Activity
- Cytotoxicity Against Tumor Cell Lines : Some pyrazole derivatives demonstrate significant cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. This includes the evaluation of compound structures and their effectiveness in inhibiting cancer cell growth (Srour et al., 2018).
properties
IUPAC Name |
4-(bromomethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2S/c11-5-9-6-14(3-2-12)13-10(9)8-1-4-15-7-8/h1,4,6-7H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJPPGHAKKBTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CBr)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




